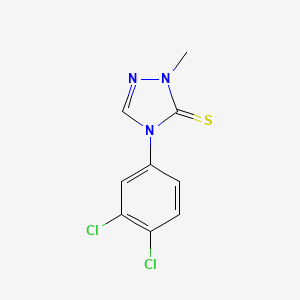

4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

4-(3,4-Dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a triazolethione derivative characterized by a 3,4-dichlorophenyl group at position 4, a methyl group at position 2, and a sulfur atom in the thione moiety. This compound has been synthesized via alkaline cyclization of thiosemicarbazide precursors under reflux conditions, yielding a solid product with a melting point of 192–193 °C and a high purity (79% yield) .

Its biological activities include potent antibacterial effects, particularly against drug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Mechanistic studies reveal that it inhibits bacterial d-alanyl-d-alanine ligase (Ddl), a key enzyme in peptidoglycan biosynthesis, with bactericidal effects at 5× MIC concentrations .

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-2-methyl-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-13-9(15)14(5-12-13)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKVLNXWZQLEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C=N1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with methylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide derivative, which undergoes cyclization to form the triazole ring.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and control reaction parameters. The use of catalysts such as p-toluenesulfonic acid can improve the yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄).

Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles such as ammonia (NH₃) and alkyl halides can be employed for substitution reactions.

Major Products Formed

Oxidation: : Formation of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-one .

Reduction: : Formation of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-ol .

Substitution: : Formation of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thiol .

Scientific Research Applications

4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with potential applications in medicinal chemistry .

Basic Information

- Chemical Name: this compound

- CAS No: 478247-46-0

- Molecular Formula: C9H7Cl2N3S

- Molecular Weight: 260.14

Research Applications

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available within the provided search results, the information suggests potential uses in developing antimicrobial agents and other medicinal applications .

- Antimicrobial Activity: Thiazole compounds, which share structural similarities, have demonstrated antimicrobial activity against various bacteria and fungi . This suggests that this compound may possess similar properties .

- RalA Inhibition: Research indicates that pyrano[2,3-c]pyrazole compounds can act as RalA inhibitors against hepatocellular carcinoma (HCC) . By extension, the compound may have applications in cancer research .

- Antidepressant potential : Some triazole-thione derivatives have shown promising antidepressant and anticonvulsant activities .

Mechanism of Action

The mechanism by which 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the dichlorophenyl group enhances its binding affinity to these targets, leading to the inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole-3-thione derivatives exhibit diverse biological activities depending on substituents at positions 4 and 3. Key structural analogs and their properties are summarized below:

Antibacterial Activity

- Electron-Withdrawing Substituents : The presence of halogens (Cl, Br) at position 4 enhances antibacterial potency. For example, 4-(4-bromophenyl)-5-(3-chlorophenyl)-triazole-3-thione showed superior activity against Bacillus cereus (MIC: 31.25 µg/mL) compared to methylphenyl analogs . The target compound’s 3,4-dichlorophenyl group contributes to its low MIC values (3.12–6.25 μM against VRE), likely due to increased lipophilicity and target affinity .

- Mannich Bases: Derivatives with pyrrolidinyl or diethylamino groups at N-2 demonstrated enhanced activity against B. subtilis (MIC: 31.25 µg/mL), comparable to cefuroxime .

Anticonvulsant Activity

- Chlorophenyl vs. Methylphenyl : Compound 121 (4-bromophenyl/3-chlorophenyl) elevated seizure thresholds in mice at 75–100 mg/kg, while compound 122 (4-methylphenyl/3-chlorophenyl) required only 5–10 mg/kg to enhance valproate’s efficacy. This suggests smaller substituents (e.g., methyl) improve blood-brain barrier penetration .

- Mechanistic Insights : Triazole-3-thiones like TP-4 and TP-10 interact with voltage-gated sodium channels, modulating neuronal excitability .

Metabolic Stability

- Dealkylation Resistance : Unlike 4-ethyl-5-(4-fluorophenyl)-triazole-3-thione, which undergoes partial dealkylation in microsomal preparations, the target compound’s methyl group at position 2 may confer metabolic stability, though specific data are lacking .

Biological Activity

4-(3,4-Dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 478247-46-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

- Molecular Formula : C9H7Cl2N3S

- Molecular Weight : 260.14 g/mol

- CAS Number : 478247-46-0

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. The compound under discussion exhibits significant activity against various pathogens:

- Antifungal Activity : The triazole moiety inhibits ergosterol biosynthesis in fungi, essential for cell membrane integrity. Studies have shown that derivatives of triazoles can effectively combat fungal infections, including those caused by Candida spp. and Aspergillus spp. . For instance, a related triazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against C. albicans.

- Antibacterial Activity : Research indicates that triazoles can also exhibit antibacterial effects. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For example:

- Compounds with similar structures to this compound have shown activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), indicating a potential for development as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Ergosterol Biosynthesis Inhibition : As mentioned earlier, the inhibition of ergosterol synthesis is crucial for its antifungal activity.

- Topoisomerase Inhibition : Some studies suggest that triazoles may inhibit topoisomerases involved in DNA replication and repair processes in bacteria and cancer cells .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, derivatives with dichlorophenyl substituents are synthesized via alkaline ring closure of 1-aroylthiosemicarbazides or by reacting thiosemicarbazides with carbonyl compounds under reflux conditions. Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and solvent systems (e.g., ethanol/water mixtures). Yields can vary from 75% to 87% depending on substituent reactivity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Structural confirmation relies on:

- 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 6.7–7.8 ppm) and carbon backbone.

- IR spectroscopy : Confirms the presence of thione (C=S stretch ~1200 cm⁻¹) and triazole ring vibrations.

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding involving thione sulfur) .

Q. What in vitro biological assays are routinely used to evaluate its pharmacological potential?

Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).

- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by light, temperature, and humidity. For short-term storage, desiccated samples at 4°C in amber vials are recommended. Long-term stability studies suggest degradation <5% over 12 months at -20°C in inert atmospheres (e.g., argon) .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s reactivity and interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and binding affinity to targets like voltage-gated sodium channels .

Q. How does substituent variation (e.g., halogen position) affect structure-activity relationships (SAR)?

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies often arise from assay conditions (e.g., serum protein binding) or pharmacokinetic variability. Orthogonal assays (e.g., isothermal titration calorimetry for target binding) and meta-analyses of dose-response curves are critical. For example, conflicting anticonvulsant results may reflect differences in blood-brain barrier permeability .

Q. What metabolic pathways and toxicity profiles have been identified for this compound?

In vivo studies in rodents indicate hepatic metabolism via cytochrome P450 (CYP3A4) oxidation, producing sulfoxide and desmethyl metabolites. Toxicity screening (e.g., Ames test, micronucleus assay) shows no mutagenicity up to 500 µM, but hepatotoxicity is observed at high doses (>100 mg/kg) .

Q. Which molecular targets (e.g., enzymes, ion channels) are mechanistically linked to its activity?

The compound inhibits voltage-gated sodium channels (IC₅₀ ~10 µM) and modulates GABAergic neurotransmission by enhancing Cl⁻ influx. It also binds to fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

Q. How can synthetic yields be optimized for scale-up in preclinical studies?

Key strategies include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization at 150°C).

- Catalytic systems : Use of p-toluenesulfonic acid (PTSA) improves cyclization efficiency (yield >90%).

- Flow chemistry : Continuous processes minimize byproducts (purity >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.